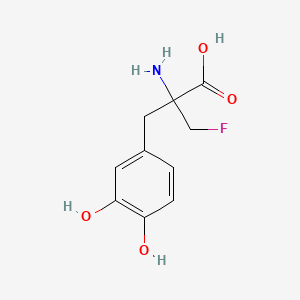
alpha-Monofluoromethyldopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Monofluoromethyldopa is an organic compound that features a unique combination of functional groups, including an amino group, a fluorine atom, and a dihydroxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Monofluoromethyldopa typically involves multi-step organic synthesis. One common approach is the reaction of 3,4-dihydroxybenzaldehyde with a fluorinated amino acid precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
alpha-Monofluoromethyldopa can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl moiety can yield quinones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Pharmacological Applications
1. Antihypertensive Effects
Alpha-monofluoromethyldopa functions as an irreversible inhibitor of aromatic L-amino acid decarboxylase, which is pivotal in the synthesis of catecholamines. Research indicates that MFMD significantly reduces mean arterial blood pressure in spontaneously hypertensive rats, demonstrating an average reduction of approximately 47 mm Hg following administration . The mechanism involves attenuation of sympathetic outflow and depletion of norepinephrine stores, which contributes to its antihypertensive effects.
2. Neurochemical Modulation
Studies have shown that MFMD affects dopamine metabolism by inhibiting the synthesis of dopamine and serotonin metabolites in the brain. In experimental settings, MFMD administration resulted in decreased levels of 5-hydroxyindoleacetic acid and conjugated dopamine metabolites in cerebrospinal fluid, indicating its role in modulating neurotransmitter dynamics . This neurochemical modulation suggests potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.
Case Studies and Experimental Findings
Mécanisme D'action
The mechanism of action of alpha-Monofluoromethyldopa involves its interaction with specific molecular targets and pathways. The dihydroxybenzyl moiety can participate in redox reactions, while the amino and fluorine groups can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-fluoropropionic acid: Lacks the dihydroxybenzyl moiety, making it less versatile in redox reactions.
3,4-Dihydroxyphenylalanine (DOPA): Contains a similar dihydroxybenzyl moiety but lacks the fluorine atom, affecting its chemical reactivity.
Fluorotyrosine: Similar structure but with different positioning of the fluorine atom, leading to distinct biochemical properties.
Uniqueness
alpha-Monofluoromethyldopa is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions
Propriétés
Formule moléculaire |
C10H12FNO4 |
|---|---|
Poids moléculaire |
229.2 g/mol |
Nom IUPAC |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16) |
Clé InChI |
NRNSHPCDKHOUOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O |
Synonymes |
2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine alpha-(fluoromethyl)-3-hydroxy-L-tyrosine alpha-fluoromethyldopa alpha-monofluoromethyldopa alpha-monofluoromethyldopa, (L)-isomer MFMD monofluoromethyl-dopa RMI 71963 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















